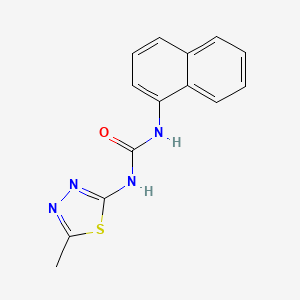

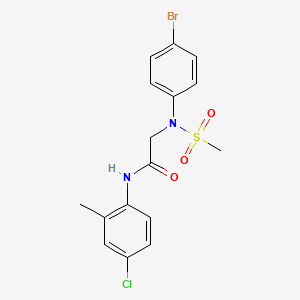

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom . It is a core structure found in various pharmaceutical drugs due to its diverse biological activities .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a =N-C-S- moiety and strong aromaticity of the ring . These properties contribute to the low toxicity and in vivo stability of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For example, 5-Methyl-1,3,4-thiadiazole-2-thiol has a molecular weight of 132.21 and is soluble in chloroform .Wissenschaftliche Forschungsanwendungen

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been extensively studied for its potential applications in agriculture. It has been found to be effective in promoting plant growth and inducing somatic embryogenesis. This compound has also been shown to enhance the production of secondary metabolites in plants, such as alkaloids, flavonoids, and phenolic compounds. In addition, this compound has been used in tissue culture to induce callus formation and shoot regeneration.

Wirkmechanismus

Target of Action

The primary targets of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N’-1-naphthylurea are currently unknown . The compound belongs to the class of 1,3,4-thiadiazoles, which are known to exhibit diverse biological activities

Mode of Action

Other compounds with a 1,3,4-thiadiazole scaffold have been shown to interact with various biological targets, leading to a range of effects .

Result of Action

The molecular and cellular effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N’-1-naphthylurea are currently unknown

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is its effectiveness in promoting plant growth and inducing somatic embryogenesis. This compound is also relatively easy to synthesize and purify. However, this compound can be toxic to plants at high concentrations and may have negative effects on plant development. In addition, this compound is expensive and may not be suitable for large-scale applications.

Zukünftige Richtungen

There are a number of future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea. One area of focus could be on the development of new synthetic routes for this compound that are more efficient and cost-effective. Another area of research could be on the optimization of this compound concentrations and application methods for different plant species and tissues. Further studies could also investigate the molecular mechanisms underlying the effects of this compound on plant growth and development. Finally, research could focus on the potential applications of this compound in other fields, such as medicine and biotechnology.

Synthesemethoden

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea can be synthesized by the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 1-naphthylisocyanate. The reaction is carried out in anhydrous dichloromethane under reflux conditions. The product is then purified by column chromatography to obtain pure this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-9-17-18-14(20-9)16-13(19)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQUUIGQPYSHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)

![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)

![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)

![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)

![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)

![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)